N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine
Description
Properties
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)dibenzofuran-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO/c1-27(2)22-11-5-3-8-18(22)19-15-14-17(16-23(19)27)28-24-12-7-10-21-20-9-4-6-13-25(20)29-26(21)24/h3-16,28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZTWWDALLAJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC5=C4OC6=CC=CC=C56)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
A mixture of aryl bromide (1.0 eq), aryl amine (1.05 eq), Pd(OAc)<sub>2</sub> (0.01 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq), and sodium tert-butoxide (1.5 eq) in toluene is heated at 80°C under nitrogen for 12 hours. The reaction achieves an 83.4% yield, with purification via silica gel chromatography using hexane/dichloromethane (2:1 v/v).
Critical Parameters:
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Catalyst System: Pd(OAc)<sub>2</sub>/dppf provides optimal electron transfer for aryl amine activation.
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Base: Sodium tert-butoxide ensures deprotonation of the amine without side reactions.
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Solvent: Toluene balances polarity and boiling point for efficient reflux.
Workup and Purification
Post-reaction, volatiles are removed under vacuum, and the crude product is extracted with dichloromethane (3 × 60 mL). The organic phase is washed with brine, dried over Na<sub>2</sub>SO<sub>4</sub>, and concentrated to yield a yellow solid. Final purification by column chromatography isolates the product with >99% purity.
Alternative Suzuki-Miyaura Coupling Route
While less common, a Suzuki-Miyaura coupling strategy has been explored for analogous dibenzo[b,d]furan derivatives. This method substitutes the aryl bromide with a boronic ester intermediate.
Synthesis of Boronic Acid Precursor
9,9-Dimethyl-9H-fluoren-2-yl-boronic acid (C<sub>15</sub>H<sub>15</sub>BO<sub>2</sub>, MW: 238.09 g/mol) is prepared via Miyaura borylation of 2-bromo-9,9-dimethyl-9H-fluorene using bis(pinacolato)diboron and Pd(dppf)Cl<sub>2</sub> in 1,4-dioxane.
Coupling with Dibenzo[b,d]furan-4-amine
The boronic acid (1.1 eq) reacts with 4-iododibenzo[b,d]furan-1-amine under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis in a mixture of THF/H<sub>2</sub>O (3:1) at 90°C for 24 hours. Yields for this route are lower (~65–70%) due to competing protodeboronation.
Comparative Analysis of Methods
Intermediate Characterization
Dibenzo[b,d]furan-4-amine Synthesis
Dibenzo[b,d]furan-4-amine is prepared via iodination of dibenzo[b,d]furan using H<sub>5</sub>IO<sub>6</sub>/I<sub>2</sub> in acetic acid, followed by amination with NH<sub>3</sub> under CuCN catalysis. Key spectral data:
2-Bromo-9,9-dimethyl-9H-fluorene
This intermediate is commercially available but can be synthesized via bromination of 9,9-dimethyl-9H-fluorene using Br<sub>2</sub>/FeCl<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> at 0°C.
Optimization Strategies
Catalyst Loading Reduction
Substituting Pd(OAc)<sub>2</sub> with cheaper Pd<sub>2</sub>(dba)<sub>3</sub> (0.005 eq) maintains yield (82.1%) while lowering costs by 40%.
Solvent Screening
Replacing toluene with mesitylene increases reaction rate (10 hours vs. 12 hours) but raises purification complexity due to higher boiling point.
Challenges and Solutions
Steric Hindrance
The 9,9-dimethyl group on fluorene creates steric bulk, slowing coupling kinetics. Mitigation strategies include:
Amine Oxidation
The primary amine is susceptible to oxidation during workup. Adding 0.1 eq of hydroquinone as an antioxidant suppresses byproduct formation.
Industrial-Scale Considerations
For kilogram-scale production, the Buchwald-Hartwig method is preferred due to:
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Lower Catalyst Loadings: 0.5 mol% Pd vs. 1.5 mol% in Suzuki couplings.
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Simpler Workup: Aqueous extraction suffices, avoiding costly boronic acid removal steps.
Emerging Techniques
Recent advances in photoredox catalysis show promise for synthesizing dibenzo[b,d]furan amines at room temperature. Preliminary studies using Ir(ppy)<sub>3</sub> and blue LED irradiation achieve 78% yield in 6 hours but require further optimization .
Chemical Reactions Analysis
Types of Reactions
N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Organic Electronics
One of the primary applications of N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine is in the field of organic electronics. This compound can be utilized as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Case Studies:
- OLED Performance : Research indicates that compounds similar to N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan derivatives exhibit enhanced charge transport properties. This characteristic is crucial for improving the efficiency and stability of OLED devices .
Photovoltaic Applications
This compound has also been explored for its role in photovoltaic applications. Its ability to facilitate charge separation and transport makes it a candidate for use in OSCs.
Findings:
Studies have shown that incorporating this compound into OSCs can lead to improved power conversion efficiencies due to its favorable energy levels and high mobility .
Medicinal Chemistry
In medicinal chemistry, N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan derivatives are being investigated for their potential as pharmaceutical agents . The unique structure may contribute to biological activity against various targets.
Research Insights:
Preliminary studies suggest that modifications of dibenzo[b,d]furan derivatives can yield compounds with significant biological activity, including anti-cancer properties . The specific mechanisms by which these compounds exert their effects are under investigation.
Material Science
The compound's structural characteristics make it suitable for applications in material science, particularly in developing new polymers and composite materials.
Applications:
Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore how these enhancements can be applied in various industrial contexts .
Mechanism of Action
The mechanism of action of N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine is primarily related to its electronic properties. The compound can interact with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of materials in which the compound is incorporated, such as enhancing charge transport in OLEDs .
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine with structurally analogous compounds reveals key differences in electronic behavior, thermal stability, and device performance.
Table 1: Structural and Functional Comparison
Key Findings
Electronic Properties :
- The target compound’s HOMO level (–5.4 eV) is intermediate between EBL-C (–5.7 eV) and the carbazole-fluorene polymer (–5.2 eV), enabling efficient hole injection in OLEDs .
- The dibenzofuran moiety provides stronger electron-blocking compared to benzofluorene derivatives, reducing exciton quenching .
Thermal Stability :
- The dimethylfluorene unit ensures a high glass-transition temperature (Tg ≈ 140°C), comparable to EBL-C but lower than carbazole-based polymers (Tg = 165°C) .
Device Performance :
- In red phosphorescent OLEDs, the target compound achieves an external quantum efficiency (EQE) of ~20%, slightly lower than EBL-C (22%) due to deeper HOMO alignment in the latter .
- Lifetime (LT90) exceeds 50 hours, outperforming EBL-A (LT90 = 5 hours) but lagging behind polymer-based HTMs (>100 hours) .
Structural Isomerism :
- The 4-amine isomer (target compound) shows superior charge balance compared to the 3-amine variant (SY283619), attributed to optimized molecular packing .
Research Insights and Limitations
- Advantages : The compound’s rigid dibenzofuran-fluorene framework ensures high thermal stability and resistance to crystallization, critical for long-term OLED operation .
- Opportunities : Hybridizing the dimethylfluorene core with carbazole (as in 2DMFCz) could further enhance hole transport and device longevity .
Biological Activity
N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine, with the CAS number 1426933-82-5, is a compound of interest in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is and it has a molecular weight of approximately 375.46 g/mol . This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant studies and data.
Chemical Structure
The structural representation of this compound is crucial for understanding its biological interactions. The compound features a complex arrangement of aromatic rings which may contribute to its activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of fluorene derivatives. For example, compounds based on the fluorene structure have been synthesized and evaluated for their effectiveness against multidrug-resistant bacterial strains. In a study evaluating various fluorene derivatives, some exhibited significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Fluorene Derivatives
| Compound | Zone of Inhibition (mm) | Target Bacteria |
|---|---|---|
| 5g | 10 | S. aureus |
| 5h | 11 | S. aureus |
| 5j | 10 | E. coli |
| 5k | 8 | P. aeruginosa |
The results indicate that certain derivatives outperformed standard antibiotics like vancomycin and gentamicin, suggesting the potential for developing new antimicrobial agents based on this scaffold .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies have demonstrated that fluorene-based compounds can inhibit the growth of various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). The mode of action involves interaction with critical cellular pathways, potentially through inhibition of dihydrofolate reductase (DHFR), an enzyme pivotal for DNA synthesis .
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| A549 | 15 | Taxol |
| MDA-MB-231 | 12 | Doxorubicin |
These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics .
Case Studies
Several case studies have investigated the biological activity of similar compounds derived from fluorene structures:
- Fluorene-based Thiazolidinones : These compounds were synthesized and tested for their antimicrobial and anticancer properties, showing promising results against resistant strains and various cancer cell lines .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of fluorene derivatives to DHFR, providing insights into their potential efficacy as drug candidates .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine, and how are intermediates purified?
- Methodology : The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts (e.g., Pd(dba)₂) and ligands (e.g., dppf) under inert conditions. For example, similar fluorene-amine derivatives are prepared by reacting halogenated dibenzofuran with 9,9-dimethyl-9H-fluoren-2-amine in toluene at 353 K for 48 h .
- Purification : Column chromatography (hexane:ethyl acetate or hexane:diethyl ether gradients) is commonly used to isolate intermediates. Final products are recrystallized from dichloromethane/hexane mixtures .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms molecular structure (e.g., δ ~1.37 ppm for dimethyl groups in fluorene) .
- HPLC : Purity ≥99.5% is verified using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₇H₂₃N: 361.47) .
Q. What are the recommended storage conditions to ensure compound stability?
- Storage : Store at –20°C under inert gas (N₂/Ar) in airtight, light-resistant containers. Stability studies indicate degradation <1% over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up reactions involving bulky fluorene-amine derivatives?
- Optimization Strategies :
- Catalyst Screening : Test Pd₂(dba)₃, Xantphos, or BrettPhos ligands to enhance coupling efficiency.
- Solvent Effects : Replace toluene with dioxane or THF to improve solubility of aromatic intermediates .
- Thermal Control : Gradual heating (50–80°C) reduces side reactions like dehalogenation .
Q. What analytical methods resolve contradictions in reported photophysical properties (e.g., fluorescence quantum yield)?
- Troubleshooting Approaches :
- Solvent Polarity : Measure absorption/emission in solvents of varying polarity (e.g., hexane vs. DMF) to assess environmental effects.
- Aggregation Studies : Use dynamic light scattering (DLS) to detect π-π stacking, which may quench fluorescence .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and compare with experimental data .
Q. How can impurities from synthetic byproducts (e.g., dealkylated species) be identified and mitigated?
- Impurity Profiling :
- LC-MS/MS : Detect trace byproducts (e.g., m/z shifts corresponding to demethylation).
- Preparative TLC : Isolate impurities for structural analysis .
- Mitigation : Add scavengers (e.g., trisamine) during coupling to trap free Pd or halide ions .
Q. What strategies improve the compound’s solubility for device fabrication (e.g., OLEDs)?
- Functionalization : Introduce solubilizing groups (e.g., branched alkyl chains) at non-conjugated positions.
- Co-processing : Blend with polystyrene or PMMA to enhance film-forming properties without altering electronic behavior .
Key Methodological Insights
- Synthesis : Prioritize ligand selection (e.g., dppf) for Pd-catalyzed reactions to minimize side products .
- Characterization : Combine NMR, HPLC, and X-ray crystallography (for crystalline derivatives) to resolve structural ambiguities .
- Safety : Handle with nitrile gloves and under fume hoods; the compound may exhibit moderate acute toxicity (LD₅₀ > 500 mg/kg in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
